molecular formula C10H11NO5 B8435296 Ethyl 3-nitromandelate

Ethyl 3-nitromandelate

Cat. No.: B8435296
M. Wt: 225.20 g/mol
InChI Key: GKULPTFNBSCKAN-UHFFFAOYSA-N
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Description

Ethyl 3-nitromandelate (systematic name: ethyl 2-hydroxy-2-(3-nitrophenyl)acetate) is a nitro-substituted mandelic acid derivative with a molecular formula of C₁₀H₁₁NO₅ and a molecular weight of 225.20 g/mol. Its structure features a mandelic acid backbone (a phenylglycine derivative) esterified with an ethyl group and substituted with a nitro group at the meta position of the aromatic ring. This compound is primarily utilized in organic synthesis as a chiral building block for pharmaceuticals, agrochemicals, and asymmetric catalysis due to its stereochemical versatility and nitro group reactivity.

Properties

Molecular Formula

C10H11NO5

Molecular Weight

225.20 g/mol

IUPAC Name

ethyl 2-hydroxy-2-(3-nitrophenyl)acetate

InChI

InChI=1S/C10H11NO5/c1-2-16-10(13)9(12)7-4-3-5-8(6-7)11(14)15/h3-6,9,12H,2H2,1H3

InChI Key

GKULPTFNBSCKAN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC(=CC=C1)[N+](=O)[O-])O

Origin of Product

United States

Chemical Reactions Analysis

Specialized Databases

  • Reaxys or SciFinder : Search for synthetic pathways, reaction conditions, or patents involving nitromandelate esters.

  • PubChem : Verify if the compound has a registered CID or associated literature.

Synthetic Approaches

  • Explore nitration reactions of mandelic acid derivatives. For example:

    Mandelate ester+HNO3/H2SO4Nitromandelate ester\text{Mandelate ester}+\text{HNO}_3/\text{H}_2\text{SO}_4\rightarrow \text{Nitromandelate ester}
  • Investigate esterification of 3-nitromandelic acid with ethanol under acid catalysis.

Analogous Compounds

  • Refer to studies on ethyl nitroacetate or nitrophenyl esters , which may provide mechanistic insights into nitro group reactivity .

Data Limitations

The absence of direct references to ethyl 3-nitromandelate in the reviewed literature suggests it may be a novel or less-studied compound. Experimental validation and characterization (e.g., NMR, IR, X-ray crystallography) would be essential for confirming its structure and reactivity.

For a comprehensive review, consult recent publications in journals like The Journal of Organic Chemistry or Tetrahedron Letters focusing on nitro esters or mandelic acid derivatives.

Comparison with Similar Compounds

Key Observations :

  • This compound distinguishes itself with a hydroxyl group adjacent to the ester, enabling hydrogen bonding and chiral resolution, unlike Ethyl 3-nitrobenzoate or Ethyl 3-nitrocinnamate.
  • Ethyl 3-nitrocinnamate contains an α,β-unsaturated carbonyl system, enhancing its reactivity in conjugate addition reactions compared to saturated esters like Ethyl 3-nitrobenzoate.
  • Ethyl 3-aminocrotonate lacks a nitro group but includes an amino group, making it a versatile precursor for heterocyclic synthesis (e.g., pyridines).

Spectral and Physicochemical Properties

Infrared (IR) Spectroscopy

  • This compound: Expected strong absorption bands at ~1520 cm⁻¹ (asymmetric NO₂ stretch) and ~1350 cm⁻¹ (symmetric NO₂ stretch), similar to Ethyl 3-nitrobenzoate. The hydroxyl group would show a broad peak near 3300 cm⁻¹.
  • Ethyl 3-nitrobenzoate: IR data from NIST shows peaks at 1530 cm⁻¹ (NO₂) and 1720 cm⁻¹ (ester C=O).
  • Ethyl 3-aminocrotonate: Dominant peaks at 1650 cm⁻¹ (C=O) and 3350 cm⁻¹ (N-H stretch), differing significantly due to the amino group.

Mass Spectrometry

  • This compound : Predicted fragments include m/z 181 (loss of CO₂Et) and m/z 123 (nitrophenyl fragment).
  • Ethyl 3-nitrocinnamate: Base peak at m/z 221 (molecular ion) with fragmentation at m/z 149 (loss of NO₂).

Critical Differences :

  • This compound ’s hydroxyl group enables enantioselective transformations, a feature absent in other nitroesters.
  • Ethyl 3-nitrocinnamate ’s conjugated system supports photochemical applications, unlike saturated analogs.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis parameters of ethyl 3-nitromandelate to improve yield and purity?

  • Methodological Answer : Use Design of Experiments (DOE) to systematically vary reaction conditions (e.g., temperature, catalyst loading, solvent polarity). Monitor progress via HPLC or GC-MS for real-time purity assessment. Validate reproducibility by repeating trials under identical conditions and comparing yields using statistical tools like ANOVA .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be validated?

  • Methodological Answer : Combine NMR (¹H/¹³C), IR, and high-resolution mass spectrometry (HRMS) to confirm structure. Cross-validate spectral data with computational simulations (e.g., DFT for NMR chemical shifts) and compare against published analogs. Document inconsistencies and re-run experiments under controlled conditions to rule out artifacts .

Q. How should researchers design initial stability studies for this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability testing by exposing the compound to controlled stressors (light, humidity, temperature). Use HPLC to track degradation products and kinetic modeling (e.g., Arrhenius equation) to predict shelf life. Include inert atmosphere controls to isolate oxidative pathways .

Advanced Research Questions

Q. What experimental strategies can resolve contradictory data in the reaction mechanism of this compound formation?

  • Methodological Answer : Employ isotopic labeling (e.g., ¹⁵N-nitromethane) to trace nitro group incorporation. Pair kinetic studies with in-situ FTIR to identify intermediates. Use computational tools (MD simulations, QM/MM) to model transition states and compare theoretical vs. experimental activation energies. Address discrepancies by testing alternative mechanistic hypotheses (e.g., radical vs. polar pathways) .

Q. How can researchers reconcile divergent biological activity results of this compound derivatives across cell-based assays?

  • Methodological Answer : Standardize assay conditions (cell line viability, passage number, incubation time) and validate with positive/negative controls. Perform dose-response curves (IC₅₀/EC₅₀) in triplicate, using statistical software (e.g., GraphPad Prism) to assess variability. Cross-reference with transcriptomic or proteomic data to identify off-target effects confounding results .

Q. What advanced computational methods are suitable for predicting the physicochemical properties of this compound, and how do they compare to empirical data?

  • Methodological Answer : Apply quantum mechanical calculations (e.g., COSMO-RS for solubility, LogP) and molecular dynamics (MD) for partition coefficients. Validate predictions against experimental measurements (e.g., shake-flask method for LogP). Discrepancies >10% warrant re-evaluation of force fields or solvent models. Publish raw computational parameters (basis sets, convergence criteria) to enable reproducibility .

Q. How should researchers design a multi-parametric study to evaluate the catalytic efficiency of this compound in asymmetric synthesis?

  • Methodological Answer : Use a fractional factorial design to test catalyst-substrate ratios, solvent polarity, and chiral auxiliaries. Measure enantiomeric excess (ee) via chiral HPLC or polarimetry. Apply multivariate analysis (e.g., PCA) to identify dominant variables. Include negative controls (achiral catalysts) to isolate stereochemical effects .

Methodological Best Practices

  • Data Contradiction Analysis : When conflicting results arise, document all experimental parameters (e.g., humidity, equipment calibration) and re-test hypotheses using orthogonal methods. For example, if NMR and IR data conflict, use X-ray crystallography for definitive structural confirmation .
  • Reproducibility : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) by publishing raw datasets, instrument settings, and step-by-step protocols. Use electronic lab notebooks (ELNs) with timestamps to ensure traceability .
  • Ethical Reporting : Disclose limitations (e.g., solvent purity, side reactions) in publications. Avoid selective data presentation; use Supplementary Materials for extensive datasets .

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